molecular formula C6H5ClINO B14847708 4-(Chloromethyl)-6-iodopyridin-2-OL

4-(Chloromethyl)-6-iodopyridin-2-OL

Cat. No.: B14847708
M. Wt: 269.47 g/mol
InChI Key: PMDPKJJEZZEHER-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-iodopyridin-2-OL is a heterocyclic organic compound that features both chlorine and iodine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-6-iodopyridin-2-OL typically involves halogenation reactions. One common method includes the iodination of 4-(Chloromethyl)pyridin-2-OL using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-6-iodopyridin-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridin-2-one derivatives.

    Coupling Reactions: Biaryl compounds.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-iodopyridin-2-OL largely depends on its interaction with biological targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of halogen atoms can enhance its binding affinity through halogen bonding interactions . Additionally, the compound can modulate signaling pathways by interacting with specific receptors or proteins involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-(Chloromethyl)-6-iodopyridin-2-OL is unique due to the presence of both chlorine and iodine substituents, which confer distinct reactivity patterns and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

Molecular Formula

C6H5ClINO

Molecular Weight

269.47 g/mol

IUPAC Name

4-(chloromethyl)-6-iodo-1H-pyridin-2-one

InChI

InChI=1S/C6H5ClINO/c7-3-4-1-5(8)9-6(10)2-4/h1-2H,3H2,(H,9,10)

InChI Key

PMDPKJJEZZEHER-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)I)CCl

Origin of Product

United States

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